(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA
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Overview
Description
(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is an organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the reaction of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole with an isocyanate derivative. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted carbazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation, providing anti-inflammatory benefits.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar tetrahydro structure and have been studied for their anticancer properties.
1,2,3,4-Tetrahydronaphthalene:
Uniqueness
(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is unique due to its specific substitution pattern on the carbazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
(6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-7-13-11(8-9)10-4-3-5-12(17-15(16)19)14(10)18(13)2/h6-8,12H,3-5H2,1-2H3,(H3,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLTOFPNLDLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387173 |
Source
|
Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352549-13-4 |
Source
|
Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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